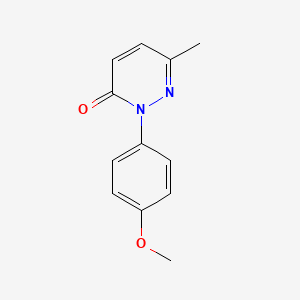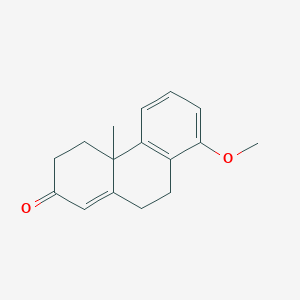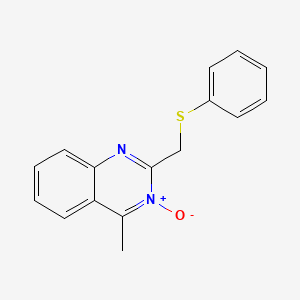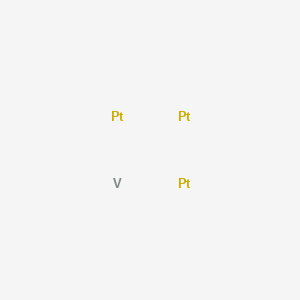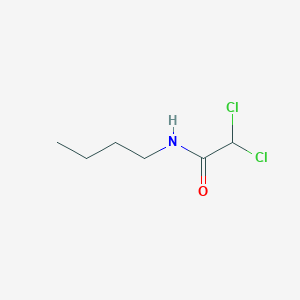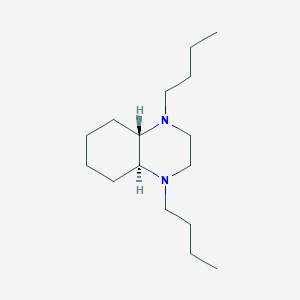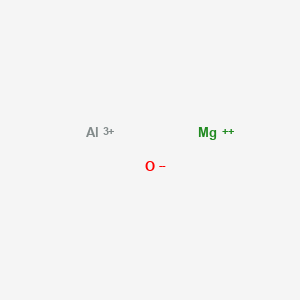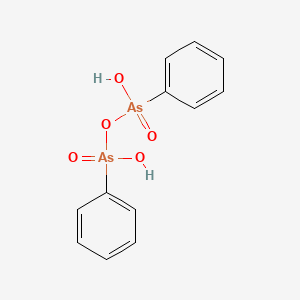![molecular formula C10H12O3 B14725734 [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 5947-21-7](/img/structure/B14725734.png)
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the second carbon of the ring. The compound’s chirality arises from the presence of stereogenic centers at the 2nd and 4th positions of the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mécanisme D'action
The mechanism by which [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
[(2R,4S)-2-Phenyl-1,3-dioxan-4-yl]methanol: Similar structure but with a six-membered dioxane ring.
[(2R)-2-Methyl-3-phenyl-2-(trimethylsilyl)-1-propanol]: Contains a trimethylsilyl group instead of the dioxolane ring.
[(1S,2R)-2-(Dibenzylamino)-1-phenyl-1-propanol]: Features a dibenzylamino group and lacks the dioxolane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
5947-21-7 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
[(2R,4S)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
Clé InChI |
AUDDNHGBAJNKEH-VHSXEESVSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](O1)C2=CC=CC=C2)CO |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


